molecular formula C22H18Cl2N2O7 B11634988 ethyl (2,6-dichloro-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

ethyl (2,6-dichloro-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11634988
M. Wt: 493.3 g/mol
InChI Key: YTNVSJOSRQYHMI-NVNXTCNLSA-N
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Description

ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as 2,6-dichlorophenol and 4-methoxybenzaldehyde.

    Formation of the Diazine Ring: The intermediates are then subjected to a series of reactions to form the diazine ring structure.

    Coupling Reaction: The final step involves the coupling of the diazine ring with ethyl 2-(2,6-dichlorophenoxy)acetate under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 2-(2,6-DICHLORO-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:

    Ethyl 2,4-dichloro-6-methylnicotinate: This compound has a similar structure but differs in the presence of a nicotinate group.

    Ethyl 2,4-dichlorophenoxyacetate: This compound shares the phenoxyacetate moiety but lacks the diazine ring structure.

Properties

Molecular Formula

C22H18Cl2N2O7

Molecular Weight

493.3 g/mol

IUPAC Name

ethyl 2-[2,6-dichloro-4-[(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H18Cl2N2O7/c1-3-32-18(27)11-33-19-16(23)9-12(10-17(19)24)8-15-20(28)25-22(30)26(21(15)29)13-4-6-14(31-2)7-5-13/h4-10H,3,11H2,1-2H3,(H,25,28,30)/b15-8-

InChI Key

YTNVSJOSRQYHMI-NVNXTCNLSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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